REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([O:8][CH2:9][O:10][CH3:11])[CH:3]=1.[Li]CCCC.[CH3:17][C:18](OC(C)=O)=[O:19]>C1COCC1>[Cl:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([O:8][CH2:9][O:10][CH3:11])[C:3]=1[C:18](=[O:19])[CH3:17]
|
Name
|
|
Quantity
|
24 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC(=CC=C1)OCOC
|
Name
|
|
Quantity
|
240 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
61 mL
|
Type
|
reactant
|
Smiles
|
[Li]CCCC
|
Name
|
|
Quantity
|
15.5 g
|
Type
|
reactant
|
Smiles
|
CC(=O)OC(=O)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-75 °C
|
Type
|
CUSTOM
|
Details
|
with stirring at −75° C. over 30 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
After stirring for 2 h at −75° C.
|
Duration
|
2 h
|
Type
|
STIRRING
|
Details
|
with stirring at −75° C. over 30 min
|
Duration
|
30 min
|
Type
|
STIRRING
|
Details
|
The mixture was stirred for additional 30 min at room temperature
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
quenched
|
Type
|
ADDITION
|
Details
|
by adding water
|
Type
|
EXTRACTION
|
Details
|
The resulting mixture was extracted with 2×300 mL of ethyl acetate
|
Type
|
WASH
|
Details
|
The combined organic layers was washed with H2O
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated under vacuum
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C(=CC=C1)OCOC)C(C)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |